Dexfenfluramine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025754 | |
| Record name | Dexfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dexfenfluramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.15e-02 g/L | |
| Record name | Dexfenfluramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3239-44-9 | |
| Record name | Dexfenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexfenfluramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexfenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01191 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexfenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXFENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35R3G56OV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXFENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexfenfluramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015322 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Neuropharmacological Mechanisms of Dexfenfluramine
Serotonergic System Modulation by Dexfenfluramine
Direct Serotonin (B10506) Receptor Agonism
5-HT4 Receptor Involvement
Research suggests a role for 5-HT4 receptors in the effects of fenfluramine (B1217885), the racemic mixture containing this compound. Preclinical data indicates that activity at 5-HT4 receptors may contribute to some of the pharmacological effects observed with fenfluramine. frontiersin.org Specifically, studies in mouse models have suggested that 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death. frontiersin.org Furthermore, activity at 5-HT4 receptors has been hypothesized to positively impact cognition, as evidence suggests that 5-HT4 receptor agonism can enhance learning and memory. frontiersin.orgtandfonline.com
Influence on Other Neurotransmitter Systems
This compound's impact extends beyond the serotonergic system, influencing the activity of other neurotransmitters, albeit often through mechanisms initiated by its primary actions on serotonin. frontiersin.orgfrontiersin.org
This compound-Mediated Dopamine (B1211576) Release Through Serotonergic Mechanisms
Studies have demonstrated that this compound can enhance dopamine release, particularly in the striatum. frontiersin.orguni.lunih.gov This effect appears to be mediated indirectly via serotonergic mechanisms. frontiersin.orguni.lunih.gov Lower doses of this compound have been shown to increase serotonin concentrations without significantly affecting dopamine levels. uni.lunih.gov However, at higher doses, this compound increases both serotonin and dopamine release. uni.lunih.gov The increase in dopamine release induced by higher doses of this compound can be blocked by serotonin antagonists, suggesting its dependence on serotonin activity. uni.lunih.gov Direct application of serotonin to striatal neurons has been shown to reproduce the dopamine increase, further supporting a serotonergic mediation of this effect. uni.lunih.gov This mechanism is distinct from the direct dopamine-releasing effects of compounds like amphetamine or phentermine. uni.lunih.gov
Modulation of Noradrenergic Neurotransmission
This compound also modulates noradrenergic neurotransmission. frontiersin.orgfrontiersin.org This modulation may contribute to some of the observed effects. frontiersin.orgfrontiersin.org While the precise mechanisms of this modulation are still under investigation, some evidence suggests that any effect on noradrenergic neurotransmission might be an indirect result of decreased noradrenaline levels in the brain, possibly linked to this compound's effects on serotonin. frontiersin.org
Interactions with GABAergic and Glutamatergic Neural Networks
Fenfluramine, including its active enantiomer this compound, is believed to influence the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neural networks. frontiersin.orgtandfonline.com This interaction is considered a primary mechanism for some of its pharmacological effects, such as antiseizure activity. frontiersin.orgtandfonline.com Fenfluramine has been shown to enhance GABAergic neurotransmission, potentially through its effects on serotonin release at GABAergic synapses and the stimulation of certain serotonin receptors like 5-HT2A and 5-HT2C. tandfonline.com Conversely, it may inhibit excitatory signaling, potentially through activity at sigma-1 receptors. frontiersin.orgtandfonline.com Maintaining a balance between these systems is crucial for normal brain function. frontiersin.orgtandfonline.com While this compound is known to increase serotonin release, which can modulate GABA and glutamate (B1630785) release, studies have indicated that systemic administration or local infusion of this compound does not increase extracellular glutamate in certain brain regions like the rostral frontal cortex. nih.gov
Molecular and Cellular Pharmacology
The molecular and cellular actions of this compound are centered on its interaction with the serotonin transporter (SERT) and various serotonin receptors. frontiersin.orgfrontiersin.orgdrugbank.com
Serotonin Transporter (SERT) Binding Dynamics and Inhibition
Studies investigating the binding dynamics of this compound at the SERT have shown that it binds with high affinity. Data from various studies provide insights into the affinity of this compound and its metabolite, norfenfluramine (B1679916), for SERT and certain serotonin receptors.
| Compound | Target | Ki (nM) | Reference |
| This compound | SERT | Not explicitly found in search results, but described as potent inhibitor/substrate | frontiersin.orgdrugbank.comtocris.comresearchgate.netahajournals.org |
| This compound | 5-HT2A | 2470 ± 240 | fda.gov |
| This compound | 5-HT2B | ~5000 | ahajournals.org |
| This compound | 5-HT2C | Moderately potent | ahajournals.org |
| Norfenfluramine | 5-HT2A | 187 ± 10 | fda.gov |
| Norfenfluramine | 5-HT2B | High affinity | wikipedia.orgnih.gov |
| Norfenfluramine | 5-HT2C | High affinity | wikipedia.orgnih.gov |
Note: Ki values can vary depending on the specific experimental conditions and source.
This compound's ability to promote serotonin release is strictly dependent on SERT activity. researchgate.netnih.gov Studies using SERT-deficient mice have shown that the this compound-induced decrease in food intake, a known effect of enhanced serotonergic transmission, is abolished in these mice. researchgate.netnih.gov This highlights the critical role of SERT in mediating this compound's effects on serotonin release. Furthermore, activation of presynaptic 5-HT2B receptors has been suggested as a limiting step in the SERT-dependent releasing effect of this compound. nih.govnih.gov
High doses of this compound have been shown to decrease SERT binding in rat forebrain, although this effect does not appear to be associated with a decrease in SERT protein levels. drugbank.com This suggests a complex interaction with the transporter beyond simple inhibition. drugbank.com
Sigma-1 Receptor Activity and Its Implications
This compound has been identified as having affinity for the sigma-1 receptor (σ1). frontiersin.org Although contradictory findings have been reported regarding its precise action at σ1 receptors, a growing body of evidence suggests that this compound acts as a positive modulator of these receptors. frontiersin.orgresearchgate.netmdpi.comdravetfoundation.org
Studies in animal models have provided insights into the implications of this sigma-1 receptor activity. In a mouse model of dizocilpine-induced learning deficits, this compound acted as a positive modulator of σ1 receptors, reducing spatial memory deficits. frontiersin.orgdravetfoundation.org This effect was mediated through the positive modulation of 5-HT receptors by the σ1 receptor. frontiersin.org Further in vitro and in vivo studies have supported these positive modulatory effects, linking them to potential antiseizure activities. frontiersin.org The interaction with sigma-1 receptors may also contribute to neuroprotection and potentially impact non-seizure outcomes in certain neurological conditions. researchgate.netmdpi.com
The sigma-1 receptor is expressed throughout the brain and is known to have neuromodulatory effects on various neurotransmitter systems, including serotonergic and glutamatergic synapses. researchgate.net Sigma-1 receptor-client protein interactions can initiate a host of signal transduction cascades, influencing ion channels and interacting with trophic factor receptors and kinases. frontiersin.org
Ion Channel Modulation by this compound (e.g., Potassium Current Inhibition)
This compound has been shown to modulate ion channel activity, notably inhibiting potassium currents. Studies using isolated pulmonary arterial smooth muscle cells have demonstrated that this compound causes a dose-dependent inhibition of the outward potassium current (IK). physiology.orgnih.govahajournals.org This inhibition can lead to membrane depolarization. physiology.orgnih.govahajournals.org
Research indicates that this compound inhibits the voltage-dependent potassium (KV) channel Kv2.1, which may play a role in the resting membrane potential in pulmonary arterial smooth muscle cells. physiology.org The inhibition of IK and subsequent membrane depolarization can contribute to increased intracellular calcium levels and vasoconstriction. ahajournals.orgersnet.org
Studies comparing this compound with other agents have shown its potency in inhibiting IK. For instance, at a concentration of 100 µM, this compound caused a depolarization of pulmonary arterial smooth muscle cells from their resting membrane potential. physiology.org this compound was found to cause a dose-dependent inhibition of IK, and at 100 µmol/L, it decreased IK by a significant percentage. ahajournals.org
| Agent | Concentration (µM) | Effect on IK Inhibition (at 150 mV) | Membrane Potential Effect (at 100 µM) |
| This compound | 100 | High inhibition | Depolarization (~14 mV) |
| Fluoxetine | 100 | Higher inhibition than this compound | Minimal effect on resting potential |
| Venlafaxine | 100 | Similar inhibition to this compound | Minimal effect on resting potential |
| Phentermine | 100 | Lower inhibition than this compound | Minimal effect on resting potential |
Note: Data derived from comparative studies on potassium current inhibition. physiology.org
Further investigation into the specific potassium channels affected suggests that the channels blocked by this compound may include a delayed rectifier, showing sensitivity to low-dose 4-aminopyridine. ahajournals.org While this compound inhibits hKv1.5 current in cells expressing cloned hKv1.5 channels, it is not considered a potent inhibitor of hKv1.5 compared to other agents like sibutramine (B127822) and fluoxetine. nih.gov
Investigations into Post-receptor Signal Transduction Cascades
The effects of this compound extend to influencing post-receptor intracellular signal transduction pathways. While the initial actions of compounds like this compound involve interactions with receptors and transporters, their long-term effects are mediated through complex intracellular messenger pathways. mssm.edu These pathways involve components such as G proteins, second messenger systems, protein kinases, and protein phosphatases. mssm.edu
This compound's interaction with serotonergic receptors, particularly its role as a serotonin-releasing agent and reuptake inhibitor, leads to increased serotonin levels in the synaptic cleft. drugbank.comcambridge.orgphysiology.org This increased serotonin can then activate various 5-HT receptor subtypes, triggering downstream signaling cascades. frontiersin.orgcambridge.org
Research suggests that the anorectic effects of this compound are strictly dependent on 5-HT2B receptor activity, with studies in mice lacking 5-HT2B receptors showing an abolition of this compound's hypophagic effects. nih.gov This indicates a crucial role for 5-HT2B receptor-mediated signaling in mediating some of this compound's central effects. Furthermore, the this compound-induced hypothalamic serotonin release was significantly reduced in mice lacking 5-HT2B receptors, highlighting the interplay between receptor activity and neurotransmitter release. nih.gov
The modulation of sigma-1 receptors by this compound also ties into post-receptor signaling, as sigma-1 receptor interactions can initiate various signal transduction cascades. frontiersin.org These cascades can influence ion channels and interact with other cellular components involved in signaling. frontiersin.org
Although research has explored various aspects of this compound's neuropharmacological mechanisms, the intricate details of all the post-receptor signal transduction cascades it influences are still under investigation.
Pharmacokinetics and Biotransformation of Dexfenfluramine
Absorption and Distribution Studies in Research Models
Dexfenfluramine is reported to be well-absorbed from the gastrointestinal tract. drugbank.comnih.gov Studies in rats indicate that fenfluramine (B1217885) and its metabolite, norfenfluramine (B1679916), distribute into brain tissue at concentrations significantly higher than those in plasma, ranging from 15 to 60-fold greater. fda.gov Within the brain, the highest concentrations were reported in the cortex, hippocampus, and striatum. fda.gov The gastrointestinal tract showed the highest tissue levels of fenfluramine. fda.gov
Studies comparing the pharmacokinetics of this compound and its metabolite dexnorfenfluramine in obese and non-obese human subjects following intravenous infusion revealed differences in distribution volume. nih.gov The volume of distribution at steady-state (Vss) for this compound was significantly higher in obese subjects (969.7 ± 393.3 L) compared to non-obese controls (668.7 ± 139.6 L). nih.gov A positive correlation was observed between Vss and the percentage of ideal body weight. nih.gov
While information specifically on this compound distribution into milk in humans is not available, studies in rats have shown its excretion into milk. nih.gov
Metabolic Pathways and Pharmacological Activity of Metabolites (e.g., Dexnorfenfluramine)
In human liver microsomes, dexnorfenfluramine is the major metabolite formed, with lesser amounts of N-hydroxynorthis compound and ketone and alcohol derivatives also observed. drugbank.comnih.gov In vitro metabolism studies using rat, dog, and human liver and intestinal S9 fractions detected seven metabolites formed through N-dealkylation, oxygenation, and dehydrogenation, or a combination, with and without glucuronide conjugation. fda.gov In human liver S9 fractions, dexnorfenfluramine and its subsequent N-oxygenation product were the only metabolites detected, while dexnorfenfluramine was the sole metabolite found in human intestinal S9 fractions. fda.gov Evidence of hydroxylation, dehydrogenation, and glucuronidation was observed in rat and dog S9 fractions but not in human test systems. fda.gov
Dexnorfenfluramine acts as a serotonin (B10506)–norepinephrine (B1679862) releasing agent and a potent agonist of serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org It is significantly more potent than this compound as an agonist of serotonin 5-HT2 receptors. fda.govwikipedia.org The action of norfenfluramine (the racemic mixture of dexnorfenfluramine and levonorfenfluramine) on serotonin 5-HT2B receptors, particularly prevalent on heart valves, has been linked to cardiac fibrosis observed with fenfluramine use. wikipedia.org
Studies in rats suggest that the anorectic action of this compound and dexnorfenfluramine is largely mediated by the 5-HT1B/2C receptor subtype(s). physiology.orgphysiology.org In vitro, dexnorfenfluramine exhibits high affinity for 5-HT2C receptors. physiology.orgphysiology.org Both this compound and dexnorfenfluramine release serotonin from brain synaptosomal and slice preparations and competitively inhibit serotonin reuptake. physiology.org
Role of Specific Cytochrome P450 Enzymes in this compound Biotransformation
Studies utilizing human liver microsomes and recombinant enzymes have identified specific cytochrome P450 (CYP) enzymes involved in the biotransformation of this compound, particularly in its N-dealkylation to dexnorfenfluramine. CYP2D6 is a high-affinity enzyme involved in this process, while CYP1A2 acts as a lower-affinity enzyme. nih.govdrugbank.comnih.gov
In human liver microsomes, the formation of dexnorfenfluramine showed biphasic kinetics, suggesting the involvement of both high and low-affinity enzymes. drugbank.comnih.gov Mean Km values were approximately 3 µM for the high-affinity enzyme and 569 µM for the low-affinity enzyme. drugbank.comnih.gov Recombinant human CYP2D6 metabolized this compound with high affinity (Km 1.6 µM, Vmax 0.18 nmol min-1 nmol P450-1) to dexnorfenfluramine as the sole product. drugbank.comnih.gov Recombinant CYP1A2, a lower affinity enzyme (Km 301 µM, Vmax 1.12 nmol min-1 nmol P450-1), also produced dexnorfenfluramine, along with small amounts of N-hydroxynorthis compound. nih.govdrugbank.comnih.gov
The involvement of CYP2D6 is further supported by studies showing that the apparent non-renal clearance of this compound was significantly lower in individuals classified as poor metabolizers of debrisoquine, a known CYP2D6 substrate, compared to extensive metabolizers. nih.govdrugbank.comnih.govnih.gov Inhibition studies in human liver microsomes indicated that quinidine, a potent CYP2D6 inhibitor, caused significant inhibition of this compound N-dealkylation, while inhibitors of other CYP isoforms (CYP1A2, 2A6, 2C9, 2C19, 2E1, and 3A) showed negligible or less pronounced inhibition. drugbank.comnih.gov
While CYP2D6 and CYP1A2 are identified as major enzymes catalyzing the N-dealkylation of this compound in human liver microsomes, other enzymes such as CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5 have also been implicated in the metabolism of the racemic fenfluramine. drugbank.comtaylorandfrancis.com However, norfenfluramine itself is not considered a strong substrate of any CYP450 enzyme. taylorandfrancis.com
Here is a table summarizing the kinetic parameters for this compound metabolism by recombinant human CYP2D6 and CYP1A2:
| Enzyme | Km (µM) | Vmax (nmol min-1 nmol P450-1) |
| CYP2D6 | 1.6 | 0.18 |
| CYP1A2 | 301 | 1.12 |
Elimination Kinetics and Half-Life Determinations in Preclinical Models
Elimination kinetics and half-life of this compound have been studied in various models. The elimination half-life of this compound has been reported to be between 17 and 20 hours. drugbank.comwikipedia.orgwikidoc.org This is within the range reported for the racemic fenfluramine (13-30 hours), with this compound having a mean elimination half-life of 19 hours compared to 25 hours for levofenfluramine. wikipedia.org
The major active metabolite, dexnorfenfluramine, has a longer elimination half-life than this compound, approximately 1.5 to 2 times longer than that of fenfluramine, with a mean value of 34 hours for dexnorfenfluramine. wikipedia.org
In preclinical studies, the rate of dealkylation of this compound to dexnorfenfluramine varies between species. physiology.org In humans, dealkylation is slow, resulting in a long half-life for this compound and plasma levels of this compound exceeding those of dexnorfenfluramine for a considerable period after administration. physiology.org
Over 90% of fenfluramine is excreted in urine, with less than 5% in feces. drugbank.comtaylorandfrancis.com Unchanged fenfluramine and norfenfluramine account for less than 25% of the recovered amount in urine. drugbank.com The excretion of fenfluramine and its metabolites in urine can be influenced by urinary pH, with re-absorption occurring in the kidney tubules under normal conditions. journals.co.za Maintaining an acidic urine pH (e.g., 4.8-5.0) can lead to smoother excretion curves. journals.co.za
Protein Binding Characteristics
This compound is reported to be approximately 36% bound to plasma proteins. drugbank.comwikipedia.orgwikidoc.org An in vitro protein binding assay conducted in rat, dog, and human plasma indicated that both fenfluramine and norfenfluramine exhibited approximately 50% plasma protein binding across these species. fda.gov
Here is a table summarizing the protein binding of this compound:
| Species | Protein Binding (%) |
| Human | 36 drugbank.comwikipedia.orgwikidoc.org |
| Rat | ~50 fda.gov |
| Dog | ~50 fda.gov |
Experimental Models and Methodologies in Dexfenfluramine Research
In Vivo Animal Models and Behavioral Paradigms
In vivo animal models, predominantly rodents, have been instrumental in dissecting the behavioral and physiological effects of dexfenfluramine. These models allow for the investigation of complex interactions between the drug and biological systems within a living organism.
Rodent Models (Rats, Mice) in Neuropharmacology and Behavioral Research
Rats and mice are widely used in this compound research due to their genetic tractability, relatively low cost, and established behavioral paradigms that can model aspects of human physiology and behavior. Studies in these models have focused on the drug's impact on feeding, locomotion, and energy metabolism, often exploring its interaction with the serotonergic system.
Rodent models have been extensively employed to investigate the effects of this compound on appetite and feeding behavior. This compound is known to stimulate serotoninergic activity by inhibiting serotonin (B10506) reuptake and enhancing its release in the brain, which is hypothesized to reduce food intake. nih.gov Studies in rats have compared the effects of this compound on food intake under various paradigms, noting a greater effect in paradigms involving overfeeding rather than deprivation. nih.gov Stress-induced eating and food-motivated responses, such as running for food, have also shown particular sensitivity to inhibition by this compound in rats. nih.gov
Research using different food-access conditions, such as progressive-ratio schedules and free-access conditions, has demonstrated that this compound decreases food intake under both scenarios in rats. However, higher doses were required to reduce intake under free-access conditions compared to the progressive-ratio condition, suggesting that the effort required to obtain food may enhance the drug's effect on food-maintained behavior. ed.gov
Studies involving chronic administration of this compound in rats have shown significant reductions in food intake and attenuated body weight gain. nih.govresearchgate.net The anorectic effect of this compound and its metabolite, norfenfluramine (B1679916), has been studied in rats with brain serotonin depletions induced by p-chlorophenylalanine (PCPA) or 5,7-dihydroxytryptamine (B1205766) (5,7-DHT). physiology.orgphysiology.org These studies aimed to understand the contribution of presynaptic serotonin release and postsynaptic receptor activation to the anorectic effects. For instance, in rats with 5,7-DHT lesions, both this compound and norfenfluramine caused a greater suppression of intake compared to controls. physiology.org
This compound has also been shown to decrease the drive to obtain palatable food in rats, even at doses too small to reduce the consumption of basic chow. nih.gov This was demonstrated in a study where rats foraged for palatable bait in a cold environment, and this compound reduced the number of trips to the bait and the total amount of palatable bait ingested. nih.gov
In diet-induced obese mice, this compound treatment significantly blunted body weight gain and decreased caloric intake acutely. researchgate.net Studies in mice lacking 5-HT2B receptors have shown that the hypophagic response to this compound is eliminated in these mice, highlighting the role of this receptor subtype in this compound-dependent feeding behavior. nih.gov
The following table summarizes some findings from rodent studies on this compound's effects on food intake:
| Animal Model | Paradigm / Condition | Key Finding on Food Intake | Citation |
| Rats | Overfeeding vs. Deprivation | Greater effect in overfeeding paradigms. | nih.gov |
| Rats | Stress-induced eating | Particularly sensitive to inhibition. | nih.gov |
| Rats | Food-motivated response (running) | Particularly sensitive to inhibition. | nih.gov |
| Rats | Progressive-ratio vs. Free-access | Decreased intake in both, higher doses needed for free-access; effort may enhance effect. | ed.gov |
| Rats | Foraging for palatable bait in cold | Decreased drive to get palatable food. | nih.gov |
| Rats | Chronic administration | Significant reduction in food intake. | nih.govresearchgate.net |
| Rats | 5,7-DHT lesions | Greater suppression of intake compared to controls. | physiology.org |
| Mice | Diet-induced obesity | Acutely decreased caloric intake. | researchgate.net |
| Mice | Lacking 5-HT2B receptors | Hypophagic response eliminated. | nih.gov |
Locomotor activity is another behavioral parameter assessed in rodent studies involving this compound. While some serotonergic agents can produce hypolocomotion, this compound has been reported to tend to increase the number of cage transits in rats during chronic infusion studies. nih.gov Additionally, the selective serotonin 5-HT2C receptor antagonist SB-242084 has been found to dose-dependently enhance the hyperlocomotion induced by this compound in rodents. wikipedia.org However, neurobehavioral changes consisting of decreased locomotor activity were also seen in rats in some studies, indicating potential dose-dependent or context-dependent effects. fda.gov
This compound's impact on energy metabolism, particularly thermogenesis, has been investigated in animal models. D-Fenfluramine is recognized as a potent stimulator of thermogenesis in the rat, an action that may contribute to its effects on body weight. nih.gov This effect appears to involve the control release of endogenous serotonin, which subsequently induces the release of eicosanoids and corticotrophin-releasing factor. nih.gov Peripheral heat production primarily results from sympathetic activation of thermogenesis. nih.gov
Chronic this compound treatment in diet-switched diet-induced obese mice delayed weight regain and affected various metabolic parameters, including decreasing fat mass and altering hormone levels such as ghrelin, growth hormone, insulin, and leptin. researchgate.net
Zebrafish Models for Serotonergic Activity and Neural Network Analysis
Zebrafish models have emerged as valuable tools for studying serotonergic activity and neural networks, particularly in the context of neurological disorders like Dravet syndrome. Fenfluramine (B1217885), which contains this compound, has shown anti-seizure activity in homozygous scn1a mutant zebrafish larvae, a model mimicking Dravet syndrome. scispace.com Studies in this model have explored the mechanisms behind this effect, suggesting that agonist activity at serotonin 5-HT1D and 5-HT2C receptor subtypes may be responsible for reducing seizure frequency. scispace.comfrontiersin.org Antagonists of these receptors were able to counteract the fenfluramine-induced inhibition of seizures and abnormal brain discharges. scispace.com The d-enantiomers (this compound and northis compound) were found to be more effective in reducing seizure-like behavior in this model compared to the l-enantiomers. mdpi.com
Large Animal Models in Specific Organ System Research (e.g., Porcine Coronary Artery Studies)
While rodent models are prevalent, larger animal models have been utilized to investigate the effects of this compound on specific organ systems, offering insights that may be more directly translatable to humans. Porcine models, for instance, have been used in studies examining the effects of this compound on coronary arteries. Experiments designed to determine if acute or chronic exposure to this compound favors the occurrence of coronary vasospasm in vivo or in vitro have been conducted using rings of porcine coronary artery. nih.gov
Studies have shown that acutely, this compound at higher concentrations caused contractions in porcine coronary artery rings, which were blunted by the presence of the endothelium and inhibited by indomethacin. nih.gov Chronic treatment with this compound did not affect coronary diameter or alter the response to intracoronary infusion of serotonin in pigs. nih.gov However, chronic treatment did reduce the contractions of rings without endothelium to serotonin but not to norepinephrine (B1679862) or endothelin. nih.gov These findings did not support the hypothesis that acute or chronic this compound exposure favors coronary vasospasm. nih.gov
Another study using a rabbit model investigated the mechanisms of drug-induced valvular heart disease, including that caused by this compound. mdpi.com Sixteen-week administration of this compound in drinking water of adult female rabbits led to the development of histological alterations of aortic, mitral, and tricuspid valves. mdpi.com
These large animal models provide valuable data on the potential effects of this compound on cardiovascular and other organ systems, complementing the findings from rodent and zebrafish studies.
In Vitro and Ex Vivo Methodologies
In vitro and ex vivo studies have been crucial in dissecting the cellular and tissue-level effects of this compound. These methodologies allow for controlled environments to examine specific pharmacological actions.
Patch-Clamp Electrophysiology in Cellular and Tissue Preparations
Patch-clamp electrophysiology is a technique used to study ion channel activity and membrane potential in isolated cells or tissue slices. This method has been applied in this compound research, particularly in the context of its effects on pulmonary vascular smooth muscle cells. Studies using the whole-cell patch-clamp technique have shown that this compound inhibits potassium current (IK) in smooth muscle cells isolated from the small resistance pulmonary arteries of rats. ahajournals.orgresearchgate.netahajournals.orgnih.govcuni.cz This inhibition leads to reversible membrane depolarization in these cells. ahajournals.orgresearchgate.netahajournals.orgnih.gov The effects observed with this compound are similar to those of hypoxia, which also initiates pulmonary vasoconstriction by inhibiting a potassium current in pulmonary vascular smooth muscle. ahajournals.orgresearchgate.netnih.gov The inhibition of IK by this compound is dose-dependent. ahajournals.org Using the amphotericin-perforated patch-clamp technique, which is considered more physiological as it preserves cytosolic factors, this compound also caused dose-dependent inhibition of IK in isolated rat pulmonary artery smooth muscle cells. ahajournals.orgphysiology.org This inhibition was observed at concentrations of 10 µM and above. physiology.org this compound has also been shown to increase intracellular Ca2+ concentration in pulmonary artery smooth muscle cells, even at concentrations lower than those required to inhibit K+ currents and cause membrane depolarization. physiology.org
Isolated Organ Perfusion Techniques (e.g., Rat Lung Studies)
Isolated organ perfusion techniques involve maintaining a living organ outside the body by perfusing it with a physiological solution. The isolated perfused rat lung model has been utilized to investigate the pulmonary vascular effects of this compound. In this model, this compound induces a dose-related increase in perfusion pressure, indicating pulmonary vasoconstriction. ahajournals.orgresearchgate.netnih.govcuni.cz This vasoconstrictor effect is markedly enhanced when the production of endogenous nitric oxide (NO) is inhibited. ahajournals.orgresearchgate.netnih.govcuni.cz Studies have compared the effects of this compound with its major metabolite, northis compound, in isolated perfused rat lungs, showing that northis compound causes more intense vasoconstriction. nih.govphysiology.org In isolated lungs from normoxic rats, this compound up to a concentration of 10-4 M had no vasoactive effects and did not alter baseline tone or produce vasodilator effects when preconstricted. atsjournals.orgcapes.gov.br
Synaptosomal and Brain Slice Preparations for Neurotransmitter Release Studies
Synaptosomes are isolated nerve terminals that retain many of the functional properties of synapses, while brain slices are thin sections of brain tissue that can be maintained in vitro. These preparations are valuable for studying neurotransmitter release and uptake. This compound is known to promote serotonin release through a serotonin transporter (SERT)-dependent mechanism. researchgate.net Studies using synaptosomal preparations from rat brain have shown that this compound and its metabolite, northis compound, evoke the release of preloaded [3H]5-HT from synaptosomes. nih.gov This release is an exchange-diffusion process mediated by SERT sites. nih.govahajournals.org While synaptosomes and brain slices can be used to study reverse transport, reverse transport can also occur in cell lines expressing plasma membrane transporters but not VMAT2, and in synaptosomes when VMAT2 is inhibited. wikipedia.org
Organ Chamber Studies for Functional Assessment of Vascular Tissues
Organ chamber studies are used to measure the isometric force or tension generated by isolated vascular tissue rings in response to pharmacological agents. This technique allows for the assessment of vasoconstriction and vasodilation. Rings of pulmonary artery dissected from human and porcine lungs have been used in organ chamber studies to investigate the direct vasoconstrictor action of this compound on pulmonary vasculature. nih.gov In human pulmonary artery rings, this compound caused only limited increases in tension, and the concentration required was higher than typical therapeutic levels. nih.gov Removal of the endothelium did not influence the response to this compound in these preparations. nih.gov Studies comparing this compound and northis compound in isolated rings of resistance pulmonary arteries from rats showed that northis compound caused greater vasoconstriction, largely mediated by 5-HT2 receptors and calcium release from the sarcoplasmic reticulum. nih.govphysiology.org Organ chamber experiments using rat extrapulmonary arteries have also been performed to assess vascular function in the context of pulmonary hypertension models. ahajournals.org
Neurochemical and Morphological Assessment Techniques
Neurochemical and morphological techniques are employed to evaluate the effects of this compound on neurotransmitter levels, synthesis, and the structural integrity of neurons, particularly serotonergic neurons.
Serotonin Immunohistochemistry for Nerve Terminal Morphology
Serotonin immunohistochemistry is a technique that uses antibodies to visualize serotonin or serotonin-related proteins in tissue sections, allowing for the assessment of the density and morphology of serotonergic neurons and their nerve terminals. This method has been used to study the effects of this compound on serotonergic nerve terminals in the rat brain. High doses of fenfluramine (the racemic mixture containing this compound) have been shown to cause a profound regional decrease in the density of fine-caliber serotonin-like immunoreactive fibers and terminals in the rat brain, particularly in the cerebral cortex, hippocampus, cerebellum, and striatum. nih.gov Remaining fibers and terminals displayed morphology characteristic of degenerating axons, such as thickening, swollen varicosities, and fragmentation. nih.gov A comparative study using serotonin immunohistochemistry found that this compound, similar to MDMA, depleted brain serotonin and produced morphological changes in the serotonin nerve network in rats. psychrights.orgresearchgate.net These morphological changes can include shortened axons, kinks, and swollen nerve terminals. frontiersin.org Immunohistochemical analysis in monkeys treated with this compound revealed a striking reduction in the density of 5-HT-immunoreactive axons in the forebrain. psu.edu
Neurotransmitter Level Quantification (e.g., Serotonin, Dopamine) in Brain Regions
Research involving the quantification of neurotransmitter levels in brain regions has provided insights into the mechanisms of action of this compound. Studies using in vivo microdialysis in rats have measured the effects of this compound on the release of dopamine (B1211576) and serotonin in the striatum. nih.gov These studies have shown that lower doses of this compound (0.5 or 1.0 mg/kg intraperitoneally) significantly increased dialysate serotonin concentrations without affecting dopamine levels. nih.gov However, a higher dose (2.5 mg/kg intraperitoneally) increased both serotonin and dopamine levels. nih.gov
The increase in dopamine observed with higher doses of this compound appears to be mediated by a serotonergic mechanism. nih.gov This is supported by findings that the increase in dopamine could be blocked by administering the mixed-acting serotonin antagonist methiothepin. nih.gov Furthermore, applying serotonin directly to striatal neurons reproduced the increase in dopamine, suggesting an indirect mechanism mediated via serotonin. nih.gov
Studies have also compared the effects of this compound with other substances. For instance, amphetamine and phentermine were shown to increase dialysate dopamine concentrations without affecting serotonin, and this effect was not blocked by tetrodotoxin, unlike the dopamine increase induced by this compound. nih.gov This highlights a key difference in the mechanisms by which these compounds influence dopamine release.
Data from microdialysis studies in rat striatum illustrate the differential effects of this compound doses on serotonin and dopamine release:
| Treatment (intraperitoneally) | Effect on Striatal Serotonin | Effect on Striatal Dopamine |
| This compound (0.5 or 1.0 mg/kg) | Significantly increased | No significant effect |
| This compound (2.5 mg/kg) | Increased | Increased |
Gene Expression and Cellular Activation Analysis (e.g., Fos-like Immunoreactivity)
This compound has been shown to induce gene expression and cellular activation in specific brain regions, commonly assessed through the expression of immediate early genes like c-Fos, detected via Fos-like immunoreactivity (Fos-ir). physiology.orgphysiology.orgnih.gov Studies in rats have demonstrated that administration of this compound induces dose- and time-dependent expression of Fos-like immunoreactivity in several discrete brain regions. nih.gov
At moderate doses, regions exhibiting the most intense Fos immunostaining include the bed nucleus of the stria terminalis, the lateral part of the central amygdala, midline thalamic nuclei, habenular nuclei, lateral parabrachial nucleus, and nucleus of the solitary tract. nih.gov These areas are suggested to form part of a functional circuit through which this compound may modulate food intake, as many receive gustatory or visceral input. nih.gov
Research has also explored the influence of serotonin depletion on this compound-induced Fos-ir. PCPA pretreatment increased this compound-induced Fos-ir in the paraventricular (PVN) and supraoptic (SON) hypothalamic nuclei, and in the median preoptic area (MnPO). physiology.orgphysiology.org Similarly, 5,7-DHT lesions resulted in greatly increased this compound-induced Fos-like immunoreactivity in the PVN, SON, and MnPO compared to controls. physiology.orgphysiology.orgnih.gov However, in most other areas, Fos-ir was similar to controls in 5,7-DHT-lesioned rats. physiology.orgphysiology.org
Dexnorfenfluramine (dNF), the active metabolite of this compound, also induces Fos-ir in similar brain regions at equianorectic doses, but has been reported to produce relatively larger effects than this compound in the SON, PVN, and MnPO. physiology.orgphysiology.org
Key brain regions showing this compound-induced Fos-like immunoreactivity include:
| Brain Region | This compound-induced Fos-ir | Effect of 5,7-DHT Lesion | Effect of PCPA Pretreatment |
| Bed nucleus of the stria terminalis | Intense | Similar to controls physiology.orgphysiology.org | |
| Central amygdala (lateral part) | Intense | Similar to controls physiology.orgphysiology.org | |
| Midline thalamic nuclei | Intense | Similar to controls physiology.orgphysiology.org | |
| Habenular nuclei | Intense | Similar to controls physiology.orgphysiology.org | |
| Lateral parabrachial nucleus | Intense | Similar to controls physiology.orgphysiology.org | |
| Nucleus of the solitary tract | Intense | Similar to controls physiology.orgphysiology.org | |
| Paraventricular hypothalamic nucleus (PVN) | Present | Greatly increased physiology.orgphysiology.orgnih.gov | Increased physiology.orgphysiology.org |
| Supraoptic hypothalamic nucleus (SON) | Present | Greatly increased physiology.orgphysiology.org | Increased physiology.orgphysiology.org |
| Median preoptic area (MnPO) | Present | Greatly increased physiology.orgphysiology.org | Increased physiology.orgphysiology.org |
| Cerebral cortex | Present | Similar to controls physiology.orgphysiology.org | |
| Caudate nucleus | Present | Similar to controls physiology.orgphysiology.org |
Studies have also investigated c-Fos induction in the context of specific receptor activation. For example, fenfluramine-induced c-Fos induction in the PVN was found to require 5-HT1B receptor activation. jneurosci.org
Pharmacological Lesioning Models (e.g., 5,7-Dihydroxytryptamine, p-Chlorophenylalanine) in Serotonergic Research
Pharmacological lesioning models, particularly those targeting the serotonergic system, have been employed to understand the mechanisms underlying this compound's effects. 5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin used to decrease serotonin concentrations in the brain, primarily by selectively destroying serotonergic neurons. wikipedia.org However, it is important to note that 5,7-DHT is not entirely selective and can also deplete norepinephrine; thus, it is often co-administered with desipramine (B1205290) to enhance selectivity for serotonin depletion. wikipedia.org
Studies utilizing 5,7-DHT lesions have shown that the anorectic effects of both this compound and its metabolite, dexnorfenfluramine, were enhanced in rats with these lesions. physiology.orgphysiology.orgnih.gov This enhancement is potentially a result of receptor supersensitivity developing after the chronic lesion of presynaptic neurons. physiology.orgnih.gov
p-Chlorophenylalanine (PCPA) is another pharmacological tool used to study the serotonergic system. physiology.orgphysiology.orgnih.gov PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis, leading to acute depletion of serotonin in the brain. tocris.comwikipedia.org Studies have shown that a PCPA regimen can reliably produce significant depletions of forebrain serotonin. physiology.org
In contrast to the effects observed with 5,7-DHT lesions, the anorectic effects of this compound were unchanged in PCPA-treated rats compared to controls. physiology.orgphysiology.orgnih.gov This difference in outcome between chronic (5,7-DHT) and acute (PCPA) serotonin depletion models suggests complex interactions and potential compensatory mechanisms within the serotonergic system in response to this compound.
Furthermore, PCPA pretreatment has been shown to inhibit this compound-induced Fos expression in certain brain regions, such as the cingulate cortex, frontal cortex, and the parvocellular subdivision of the paraventricular nucleus of the hypothalamus. nih.gov However, PCPA did not reduce this compound-induced Fos responses in other areas, including the caudate-putamen, amygdala, and brainstem regions. nih.gov This indicates regional specificity in the mechanisms mediating this compound-induced cellular activation.
Data from studies using pharmacological lesioning models:
| Lesion/Treatment | Effect on Brain Serotonin | Effect on this compound Anorectic Effect | Effect on this compound-induced Fos-ir (PVN, SON, MnPO) |
| 5,7-Dihydroxytryptamine (chronic depletion) | Decreased | Enhanced physiology.orgphysiology.orgnih.gov | Greatly increased physiology.orgphysiology.orgnih.gov |
| p-Chlorophenylalanine (acute depletion) | Decreased | Unchanged physiology.orgphysiology.orgnih.gov | Increased physiology.orgphysiology.org (Inhibited in cingulate/frontal cortex, PVN parvocellular nih.gov) |
These lesioning studies, alongside neurotransmitter quantification and gene expression analysis, contribute to a comprehensive understanding of this compound's multifaceted interactions with the serotonergic and, to some extent, dopaminergic systems in the brain.
Comparative Pharmacology and Drug Interaction Research
Mechanistic Differences from Amphetamine-like Compounds
Although dexfenfluramine is a phenylethylamine derivative like amphetamine, its pharmacological profile is distinctly different. nih.gov The primary mechanistic distinction lies in their neurotransmitter selectivity.
This compound is highly selective for the serotonin (B10506) system. nih.gov
Amphetamine and its dextrorotatory enantiomer, dextroamphetamine, are non-catecholamine sympathomimetic amines that primarily act by increasing the release of dopamine (B1211576) and norepinephrine (B1679862). nih.govdrugbank.com This action on the dopamine system is linked to the stimulant effects and abuse potential of amphetamines, which this compound largely lacks. nih.govnih.gov
Theoretical Considerations of Drug-Drug Interactions Based on Pharmacological Mechanisms
The potent serotonergic activity of this compound creates a theoretical basis for significant drug-drug interactions, particularly with other agents that modulate serotonin levels.
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. drugs.comdrugs.com The underlying mechanism is believed to be the hyperstimulation of brainstem 5-HT1A and 5-HT2A receptors. drugs.comdrugs.com
The risk of this syndrome is significantly potentiated when this compound is combined with other serotonergic agents. This includes:
Selective Serotonin Reuptake Inhibitors (SSRIs)
Monoamine Oxidase Inhibitors (MAOIs)
Tricyclic Antidepressants
Tryptophan
Amphetamines drugbank.com
From a mechanistic standpoint, such combinations create a synergistic effect on synaptic serotonin levels. This compound actively releases a surge of serotonin, while a co-administered reuptake inhibitor (like an SSRI) prevents its clearance from the synapse. nih.govdrugbank.com This dual action can lead to a rapid and excessive accumulation of serotonin, overwhelming the receptors and precipitating the cascade of symptoms associated with serotonin syndrome. nih.govdrugs.comdrugs.com
Dexfenfluramine S Contribution to Neuroscience and Regulatory Science
Impact on Fundamental Understanding of Serotonergic Systems in Brain Function
Research into dexfenfluramine has deepened the understanding of the complex roles of serotonergic systems in brain function. Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter involved in a wide array of functions in the central nervous system, including mood, cognition, reward, learning, and memory. wikipedia.orgnih.gov this compound's action as a serotonin reuptake inhibitor and releaser highlighted the importance of the serotonin transporter (SERT) in regulating extracellular serotonin levels and thus modulating serotonergic neurotransmission. drugbank.comwikipedia.org Studies investigating this compound's effects have contributed to the understanding of how manipulating serotonin levels can influence behaviors such as appetite regulation. drugbank.comcapes.gov.br The drug's predominant mediation of appetite suppression through the activation of postsynaptic 5-HT1B and 5-HT2C receptors, via both indirect serotonin release and direct agonist activities of its metabolite dexnorfenfluramine, further elucidated the specific receptor subtypes involved in these processes. wikipedia.org Animal studies, including those in rats and mice, have demonstrated that fenfluramines, including this compound, can cause long-lasting reductions in serotonin axonal markers, providing insights into the potential for persistent alterations in serotonergic pathways following exposure to certain compounds. nih.govnih.govjneurosci.org Research utilizing techniques such as immunohistochemistry in mouse brains treated with this compound has allowed for the observation of changes in brain 5-HT immunoreactivity, contributing to the understanding of the drug's impact at a neurochemical level. nih.gov
Methodological Advancements Prompted by this compound Research
The study of this compound and its effects has spurred methodological advancements in neuroscience research. Investigations into the drug's impact on brain serotonin neurons in various animal species, including monkeys and mice, necessitated the refinement of techniques for assessing serotonergic deficits. nih.govpsu.edu Methods for measuring serotonin axonal markers and assessing changes in 5-HT immunoreactivity have been crucial in these studies. nih.govnih.gov Furthermore, the need to understand the long-term consequences of this compound exposure in animal models has driven the development and application of techniques capable of evaluating persistent neurochemical and functional changes. jneurosci.orgpsu.edu The challenges encountered in predicting human responses based on animal models in this compound research have also underscored the need for developing more translationally relevant preclinical methodologies. nih.govnih.gov
Influence on Regulatory Science and Pharmaceutical Development Policy
The experience with this compound has had a profound influence on regulatory science and pharmaceutical development policy, particularly concerning drug safety assessment. drugbank.comwikipedia.orgfda.govresearchgate.net The withdrawal of this compound from the market in 1997 by the FDA, following concerns about cardiovascular side effects such as valvular heart disease and pulmonary arterial hypertension, highlighted critical limitations in the preclinical safety assessment paradigms of the time. wikipedia.orgnih.govfda.gov
Scientific Challenges in Preclinical Drug Safety Assessment
This compound's withdrawal exposed significant scientific challenges inherent in preclinical drug safety assessment. A major challenge identified was the lack of preclinical models that could reliably predict human cardiovascular safety issues like drug-induced pulmonary arterial hypertension and valvulopathy. nih.govnih.gov Animal models, while essential for studying drug effects on various systems, were found to be relatively resistant to certain cardiovascular and pulmonary adverse effects observed in humans, rendering them less capable of predicting such outcomes. nih.gov The case of this compound illustrated that routine preclinical toxicology studies at the time were not always sufficient to predict life-threatening safety issues that could emerge in the wider patient population. nih.gov This underscored the complexity of capturing the heterogeneity of human responses and potential long-term or rare adverse effects in preclinical settings. nih.gov
Evolution of Preclinical Safety Study Requirements and Guidance
The safety issues associated with this compound and other drugs with similar profiles contributed to the evolution of preclinical safety study requirements and regulatory guidance. The inability of existing preclinical models to predict serious adverse effects emphasized the need for more robust and predictive safety evaluation strategies. nih.gov Regulatory bodies and the pharmaceutical industry have since placed increased emphasis on improving preclinical testing to better identify potential hazards before drugs reach human trials. ijrpr.comabpi.org.uk This includes a focus on developing more accurate in vitro models and exploring advanced techniques to enhance the predictability of preclinical assessments for adverse drug reactions and long-term toxicities. escientificpublishers.combiorxiv.org The withdrawal of this compound, alongside other drugs with poor safety records, served as a catalyst for re-evaluating the adequacy of preclinical data in supporting market approval and the importance of post-marketing surveillance. nih.govescientificpublishers.com The experience highlighted the necessity for a more comprehensive and risk-based approach throughout the entire drug lifecycle, from discovery through to post-market monitoring. fda.govresearchgate.net
Q & A
What experimental models are most appropriate for investigating dexfenfluramine's serotonergic mechanisms in appetite suppression?
Methodological Answer:
To study this compound’s serotonergic action, preclinical models using in vivo rodent studies are critical. Researchers should measure serotonin (5-HT) release and reuptake inhibition in hypothalamic tissue via microdialysis or autoradiography . Additionally, receptor-binding assays (e.g., 5-HT2C receptors) with selective antagonists like metergoline can isolate mechanisms . For translational relevance, pair these with behavioral assays (e.g., food intake monitoring in diet-induced obese rodents) and validate findings using knockout models (e.g., 5-HT2C receptor-deficient mice) .
Key Data:
- This compound stimulates 5-HT release at IC₅₀ ≈ 10 nM and inhibits reuptake at IC₅₀ ≈ 50 nM .
- Metergoline abolishes this compound’s anorexiant effect in rodents, confirming 5-HT receptor mediation .
How should researchers address contradictory findings on this compound's cardiovascular toxicity in clinical vs. preclinical studies?
Methodological Answer:
Contradictions arise from species-specific pharmacokinetics and study durations. To reconcile these:
Clinical Retrospective Analysis: Use echocardiographic data from historical trials (e.g., FDA post-marketing surveillance) to assess valvular regurgitation prevalence, stratifying by treatment duration and dose .
Preclinical Models: Mimic human dosing regimens in primates or pigs, which share similar cardiac serotonin receptor distributions. Monitor pulmonary artery pressure and valve histopathology post-mortem .
Biomarker Correlation: Measure plasma 5-HT levels and urinary 5-HIAA in both settings to link serotonergic activity with valvulopathy .
Key Data:
- In humans, trace/mild aortic regurgitation occurred in 17% of this compound-treated patients vs. 11.8% in placebo (P=0.03) .
- In pigs, this compound increased pulmonary vascular resistance by 35% via superoxide-mediated Ca²⁺ influx .
What stratification criteria are essential for designing clinical trials on this compound's weight-loss efficacy?
Methodological Answer:
Trials must stratify patients by:
Obesity Phenotype: Upper-body obesity (UBO) vs. lower-body obesity (LBO), measured via waist-to-hip ratio .
Metabolic Markers: Baseline systolic blood pressure (SBP), insulin resistance (HOMA-IR), and lipid profiles.
Pharmacogenomic Factors: Polymorphisms in 5-HT transporter genes (e.g., SLC6A4) that influence drug response .
Key Data:
- UBO patients lost 14.2 ± 2.20 kg with this compound vs. 4.92 ± 2.99 kg with placebo (P<0.05) .
- SBP reduction was significant in UBO (157 ± 10 → 133 ± 8 mmHg) but not LBO .
How can in vitro models elucidate this compound's role in pulmonary hypertension pathogenesis?
Methodological Answer:
Use pulmonary artery smooth muscle cells (PASMCs) to study:
Ion Channel Modulation: Patch-clamp assays to assess this compound’s inhibition of voltage-gated K⁺ channels (Kv1.5, Kv2.1) .
Oxidative Stress: Measure superoxide (O₂⁻) production via lucigenin chemiluminescence after this compound exposure .
RhoA/ROCK Pathway Activation: Western blotting for RhoA-GTP and ROCK-2 phosphorylation .
Key Data:
- This compound increased PASMC intracellular Ca²⁺ by 2.5-fold via O₂⁻-mediated mechanisms .
- RhoA activation persisted in hypoxic rats despite drug discontinuation .
What statistical approaches resolve variability in neurotoxicity assessments of this compound across species?
Methodological Answer:
Meta-Analysis: Pool data from rodent neurochemical studies (e.g., serotonin depletion assays) and human post-mortem analyses using random-effects models to account for heterogeneity .
Dose-Response Modeling: Compare interspecies pharmacokinetics (e.g., AUC, Cmax) to identify thresholds for neurotoxic vs. therapeutic effects .
Longitudinal Biomarkers: In clinical cohorts, track CSF 5-HIAA levels and correlate with cognitive endpoints (e.g., MMSE scores) .
Key Data:
- Rats showed 50% serotonin depletion at 10 mg/kg/day this compound, but no equivalent human CNS effects were observed .
What methodologies validate synergistic interactions between this compound and phentermine?
Methodological Answer:
Isobolographic Analysis: Administer fixed-dose combinations in rodent feeding assays to distinguish additive vs. synergistic effects .
Receptor Profiling: Use in situ hybridization to map 5-HT2C and dopamine D1 receptor co-localization in appetite-regulating brain regions .
Pharmacokinetic Modeling: Measure plasma concentrations of both drugs to rule out metabolic interactions (e.g., CYP450 inhibition) .
Key Data:
How should long-term cardiovascular risks be assessed post-dexfenfluramine withdrawal?
Methodological Answer:
Retrospective Cohort Studies: Link electronic health records (EHRs) to echocardiographic databases, adjusting for confounders (e.g., BMI, hypertension) .
Pathway Analysis: Use transcriptomics (RNA-seq) on explanted heart valves to identify persistent serotonergic signaling markers (e.g., 5-HT2B receptor upregulation) .
Machine Learning: Train models on valve imaging data to predict progression from trace to moderate regurgitation .
Key Data:
What in silico tools predict this compound's off-target interactions with cardiac ion channels?
Methodological Answer:
Molecular Docking: Simulate this compound binding to Kv1.5 and L-type Ca²⁺ channels using AutoDock Vina .
QSAR Modeling: Develop quantitative structure-activity relationship models to rank cardiotoxicity risk among serotoninergic anorectics .
Systems Pharmacology: Integrate transcriptomic (e.g., LINCS L1000) and proteomic data to map off-target pathways .
Key Data:
- This compound inhibited rat pulmonary artery Kv current by 60% at 10 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
